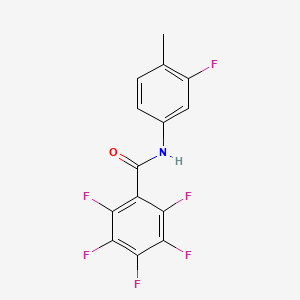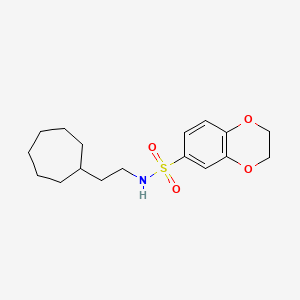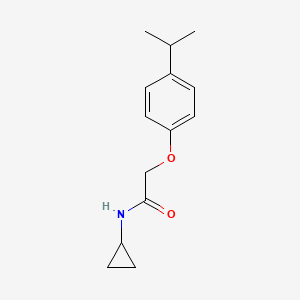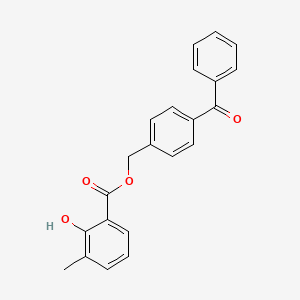![molecular formula C15H15ClF3NO B4646892 N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)prop-2-en-1-amine hydrochloride](/img/structure/B4646892.png)
N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)prop-2-en-1-amine hydrochloride
Descripción general
Descripción
N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)prop-2-en-1-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. Also known as TFPMPA, this compound is widely used in the study of the central nervous system and its various functions.
Mecanismo De Acción
TFPMPA binds to the benzodiazepine site of the GABA(A) receptor and acts as a competitive antagonist. It blocks the actions of GABA, which is an inhibitory neurotransmitter, and prevents the opening of chloride ion channels. This results in the inhibition of neuronal activity and the suppression of neurotransmitter release.
Biochemical and Physiological Effects:
TFPMPA has been shown to induce anxiety-like behavior in animal models, indicating that it may have anxiogenic effects. It has also been shown to increase the seizure threshold and reduce the anticonvulsant effects of benzodiazepines. TFPMPA has been found to increase dopamine release in the nucleus accumbens, a brain region involved in reward and motivation. It has also been shown to modulate pain perception, with some studies suggesting that it may have analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFPMPA is its high potency and selectivity for the GABA(A) receptor. This makes it a useful tool for investigating the role of GABA(A) receptors in various physiological and pathological conditions. However, TFPMPA has a relatively short half-life and may require frequent dosing in some experiments. In addition, its anxiogenic effects may limit its use in certain behavioral assays.
Direcciones Futuras
There are several future directions in the study of TFPMPA. One area of interest is the investigation of its effects on the endocannabinoid system, which has been implicated in the regulation of anxiety, pain, and addiction. Another area of interest is the development of novel compounds that target the GABA(A) receptor and have improved pharmacokinetic properties. Finally, the role of TFPMPA in the regulation of sleep and circadian rhythms remains an area of active research.
Conclusion:
In conclusion, TFPMPA is a potent and selective antagonist of the GABA(A) receptor that has been widely used in the study of the central nervous system and its various functions. Its high potency and selectivity make it a useful tool for investigating the role of GABA(A) receptors in various physiological and pathological conditions. However, its short half-life and anxiogenic effects may limit its use in certain experiments. Further research is needed to fully understand the mechanisms underlying the effects of TFPMPA and to develop novel compounds that target the GABA(A) receptor with improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
TFPMPA is a potent and selective antagonist of the GABA(A) receptor. It has been widely used in the study of the central nervous system and its various functions, including anxiety, epilepsy, and sleep disorders. TFPMPA has also been used to investigate the role of GABA(A) receptors in the regulation of dopamine release and the modulation of pain perception. In addition, TFPMPA has been used in the study of the molecular mechanisms underlying drug addiction and withdrawal.
Propiedades
IUPAC Name |
N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO.ClH/c1-2-8-19-10-13-6-7-14(20-13)11-4-3-5-12(9-11)15(16,17)18;/h2-7,9,19H,1,8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDNGGYNXGZHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4646821.png)
![2-(4-chlorophenyl)-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4646828.png)
![4-[chloro(difluoro)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4646829.png)

![ethyl 4-(3-methoxybenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4646858.png)
![8-[5-(4-nitrophenyl)-2-furyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4646865.png)


![N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4646891.png)

![6-amino-3-(4-isopropoxyphenyl)-4-{3-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4646899.png)
![N-(4-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4646902.png)


